1-Bromobutan-2-amine Demonstrates Potent and Selective Inhibition of MAO-A over MAO-B
1-Bromobutan-2-amine exhibits potent and highly selective inhibition of Monoamine Oxidase A (MAO-A) over MAO-B. This selectivity is a key differentiator from less selective or MAO-B preferring amines. In assays using bovine brain mitochondria, it inhibited MAO-A with an IC50 of 66 nM, while its IC50 for MAO-B was >5000-fold weaker at 360,000 nM (360 µM) [1].
| Evidence Dimension | Enzyme Inhibition Selectivity (MAO-A vs. MAO-B) |
|---|---|
| Target Compound Data | MAO-A IC50: 66 nM; MAO-B IC50: 360,000 nM |
| Comparator Or Baseline | MAO-B (same compound, different target): 360,000 nM |
| Quantified Difference | >5,400-fold greater potency for MAO-A over MAO-B |
| Conditions | Inhibition of bovine brain mitochondria MAO-A and MAO-B by spectrofluorimetry |
Why This Matters
This high degree of selectivity (>5,000-fold) is a crucial procurement criterion for research focused on the serotonergic system, where selective MAO-A inhibition is desired, and off-target MAO-B inhibition must be avoided to ensure experimental fidelity.
- [1] BindingDB. (n.d.). BDBM50078675 / CHEMBL3415444: Inhibition of bovine brain mitochondria MAO-A and MAO-B. View Source
